Methazolamide
Methazolamide
Methazolamide is a sulfonamide derivate and carbonic anhydrase inhibitor with potential antineoplastic activity. Methazolamide inhibits tumor-associated carbonic anhydrase IX (CAIX), which may result in increased cell death in hypoxic tumors. As a hypoxia-inducible transmembrane glycoprotein, CAIX catalyzes the rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions, helping to maintain acidification of the tumor microenvironment and enhance resistance to cytotoxic therapy in some hypoxic tumors.
Acetazolamide and methazolamide are carbonic anhydrase inhibitors used as diuretics and in the therapy of glaucoma. Both acetazolamide and methazolamide have been linked to rare cases of clinically apparent drug induced liver disease.
Methazolamide is a member of thiadiazoles and a sulfonamide.
Acetazolamide and methazolamide are carbonic anhydrase inhibitors used as diuretics and in the therapy of glaucoma. Both acetazolamide and methazolamide have been linked to rare cases of clinically apparent drug induced liver disease.
Methazolamide is a member of thiadiazoles and a sulfonamide.
Brand Name:
Vulcanchem
CAS No.:
554-57-4
VCID:
VC0535104
InChI:
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/b7-4+
SMILES:
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
Molecular Formula:
C5H8N4O3S2
Molecular Weight:
236.3 g/mol
Methazolamide
CAS No.: 554-57-4
Inhibitors
VCID: VC0535104
Molecular Formula: C5H8N4O3S2
Molecular Weight: 236.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 554-57-4 |
---|---|
Product Name | Methazolamide |
Molecular Formula | C5H8N4O3S2 |
Molecular Weight | 236.3 g/mol |
IUPAC Name | (NE)-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide |
Standard InChI | InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/b7-4+ |
Standard InChIKey | FLOSMHQXBMRNHR-QPJJXVBHSA-N |
Isomeric SMILES | CC(=O)/N=C/1\N(N=C(S1)S(=O)(=O)N)C |
SMILES | CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Canonical SMILES | CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Appearance | White to off-white crystalline powder. |
Colorform | CRYSTALS FROM WATER |
Melting Point | 213.5 °C 213-214 °C |
Description | Methazolamide is a sulfonamide derivate and carbonic anhydrase inhibitor with potential antineoplastic activity. Methazolamide inhibits tumor-associated carbonic anhydrase IX (CAIX), which may result in increased cell death in hypoxic tumors. As a hypoxia-inducible transmembrane glycoprotein, CAIX catalyzes the rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions, helping to maintain acidification of the tumor microenvironment and enhance resistance to cytotoxic therapy in some hypoxic tumors. Acetazolamide and methazolamide are carbonic anhydrase inhibitors used as diuretics and in the therapy of glaucoma. Both acetazolamide and methazolamide have been linked to rare cases of clinically apparent drug induced liver disease. Methazolamide is a member of thiadiazoles and a sulfonamide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 3500 mg/L 0.01 M >35.4 [ug/mL] |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Methazolamide; Neptazane; Methenamide; Neptazaneat; Naptazane; N Methylacetazolamide;N-Methylacetazolamide; |
Reference | 1. Tangamornsuksan W, Lohitnavy M. Association between HLA-B*5901 and methazolamide-induced Stevens-Johnson syndrome/toxic epidermal necrolysis: a systematic review and meta-analysis. Pharmacogenomics J. 2019 Jun;19(3):286-294. doi: 10.1038/s41397-018-0052-2. Epub 2018 Sep 21. PMID: 30242287. 2. Dominelli PB, McNeil CJ, Vermeulen TD, Stuckless TJR, Brown CV, Dominelli GS, Swenson ER, Teppema LJ, Foster GE. Effect of acetazolamide and methazolamide on diaphragm and dorsiflexor fatigue: a randomized controlled trial. J Appl Physiol (1985). 2018 Sep 1;125(3):770-779. doi: 10.1152/japplphysiol.00256.2018. Epub 2018 May 24. PMID: 29792554. 3. Solesio ME, Peixoto PM, Debure L, Madamba SM, de Leon MJ, Wisniewski T, Pavlov EV, Fossati S. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity. Aging Cell. 2018 Aug;17(4):e12787. doi: 10.1111/acel.12787. Epub 2018 Jun 5. PMID: 29873184; PMCID: PMC6052473. 4. Zhang Z, Xiao Z, Deng B, Liu X, Liu W, Nie H, Li X, Chen Z, Yang D, Duan R. Therapeutic Efficacy of Methazolamide Against Intermittent Hypoxia-Induced Excessive Erythrocytosis in Rats. High Alt Med Biol. 2018 Mar;19(1):69-80. doi: 10.1089/ham.2017.0044. Epub 2017 Oct 27. PMID: 29077517. 5. Wang X, Figueroa BE, Stavrovskaya IG, Zhang Y, Sirianni AC, Zhu S, Day AL, Kristal BS, Friedlander RM. Methazolamide and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury. Stroke. 2009 May;40(5):1877-85. doi: 10.1161/STROKEAHA.108.540765. Epub 2009 Mar 19. PMID: 19299628; PMCID: PMC2674528. |
PubChem Compound | 5376308 |
Last Modified | Nov 14 2021 |
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